molecular formula C23H17ClN2O5 B15347146 N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide CAS No. 57232-98-1

N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide

Cat. No.: B15347146
CAS No.: 57232-98-1
M. Wt: 436.8 g/mol
InChI Key: XYJMEPSKBLBCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide is a synthetic derivative based on a 9,10-dihydro-9,10-dioxoanthracene core, a structure commonly known as an amino-hydroxy-anthraquinone . This compound features a reactive 2-chloroacetamide group, making it a valuable intermediate for researchers developing novel chemical entities, particularly for conjugation studies. Compounds within this anthraquinone class are frequently utilized as key scaffolds in the development of dyes, analytical reagents, and in specialized chromatographic applications . The presence of multiple functional groups, including the amino, hydroxy, and keto substituents on the anthraquinone ring, provides distinct electronic properties and sites for further chemical modification . The molecular formula is expected to be C23H17N2O6Cl, with a calculated molecular weight of 452.85 g/mol. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57232-98-1

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8 g/mol

IUPAC Name

N-[[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl]methyl]-2-chloroacetamide

InChI

InChI=1S/C23H17ClN2O5/c24-10-18(28)26-11-12-5-7-13(8-6-12)31-17-9-16(27)19-20(21(17)25)23(30)15-4-2-1-3-14(15)22(19)29/h1-9,27H,10-11,25H2,(H,26,28)

InChI Key

XYJMEPSKBLBCEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)CNC(=O)CCl)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications/Properties
N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide C₂₃H₁₇ClN₂O₅ 436.851 Chloroacetamide, hydroxyl, amino 3.66 HPLC separation
N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide (CAS: 6960-55-0) C₁₆H₁₂N₂O₃ 280.278 Acetamide, amino 1.72 Intermediate for dyes/pigments
N-(4-Bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methylacetamide (CAS: 141399-59-9) C₁₈H₁₁BrN₂O₃ 397.20 Bromo, cyano, methyl 2.98* Photodynamic therapy research
N-Acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide (Compound 11) C₂₅H₁₈N₃O₃ 408.43 Methoxy, dicyano, acetyl 2.12 Fluorescence studies

*Estimated based on bromo/cyano substituent contributions.

Key Observations:

  • Substituent Effects on LogP: The chloroacetamide group in the target compound increases lipophilicity (LogP = 3.66) compared to simpler analogs like N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide (LogP = 1.72). Bromo/cyano substituents (e.g., CAS 141399-59-9) also elevate LogP but remain lower than chloroacetamide derivatives .
  • Chromatographic Behavior: The target compound’s hydroxy and amino groups enhance polarity, enabling distinct HPLC retention compared to non-polar analogs like Compound 11, which lacks ionizable groups .

Spectral and Reactivity Differences

Nuclear Magnetic Resonance (NMR) Analysis

  • Compound 11 (CAS: N/A): ¹H-NMR shows signals for methoxy (δ 3.72) and dihydroanthracene protons (δ 2.80–2.88), while ¹³C-NMR confirms electron-withdrawing cyano groups (δ 116.7) .
  • N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide: Expected NH₂ and carbonyl resonances at δ ~6.5–7.5 (aromatic) and δ ~170–175 ppm (amide C=O) .

Reactivity Insights :

  • The chloroacetamide group in the target compound is prone to nucleophilic substitution, unlike the stable cyano or methoxy groups in analogs. This reactivity may facilitate derivatization for drug delivery systems .

Q & A

Basic: What are the recommended synthetic routes for N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the anthraquinone core (e.g., introducing amino and hydroxy groups via electrophilic substitution or oxidation).
  • Step 2: Etherification or coupling of the substituted anthraquinone with a chloromethylphenyl intermediate.
  • Step 3: Amidation with chloroacetyl chloride under controlled pH (e.g., using a base like triethylamine to neutralize HCl byproducts).

Key considerations include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .
  • Purity Monitoring: Use HPLC or TLC to track reaction progress, as side products (e.g., over-oxidized anthraquinones) may form .

Basic: How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups:
    • C=O Stretching: Bands at ~1670–1650 cm⁻¹ for anthraquinone ketones and the chloroacetamide carbonyl .
    • N-H Stretching: Broad peaks at ~3300 cm⁻¹ for the amino group .
  • NMR Analysis:
    • ¹H NMR: Protons on the anthraquinone core appear as aromatic doublets (δ 7.5–8.5 ppm). The methylene group (CH₂) linking the phenyl and acetamide moieties resonates at δ 4.5–5.0 ppm .
    • ¹³C NMR: Anthraquinone carbonyl carbons at δ 180–190 ppm; chloroacetamide carbonyl at δ 165–170 ppm .
  • Mass Spectrometry: High-resolution MS confirms the molecular ion (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ from the chloroacetamide group) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control: Lower temperatures (~0–5°C) during amidation reduce side reactions (e.g., hydrolysis of chloroacetamide) .
  • Catalytic Additives: Use molecular sieves to absorb water in moisture-sensitive steps (e.g., etherification) .
  • Workup Strategies:
    • Liquid-Liquid Extraction: Separate polar byproducts (e.g., unreacted anthraquinone derivatives) using ethyl acetate/water phases.
    • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
  • Yield Tracking: Design a factorial experiment (e.g., varying solvent ratios, reaction times) and analyze results via ANOVA to identify significant variables .

Advanced: Which computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict redox behavior (e.g., anthraquinone’s electron-accepting capacity) .
    • Use the Polarizable Continuum Model (PCM) to simulate solvation effects on reactivity .
  • Molecular Dynamics (MD): Model interactions with biological targets (e.g., DNA intercalation via anthraquinone’s planar structure) .
  • Software Tools: Gaussian (for DFT), GROMACS (for MD), and VMD (for visualization) .

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

  • Source Analysis:
    • Assay Variability: Compare protocols (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa vs. MCF-7 cells may differ due to membrane permeability .
    • Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS .
  • Dose-Response Refinement:
    • Use Hill slope analysis to distinguish between specific binding and nonspecific toxicity .
    • Validate results with orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for experimental heterogeneity .

Advanced: What strategies address poor aqueous solubility in biological testing?

Methodological Answer:

  • Formulation Optimization:
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion .
    • Prepare β-cyclodextrin inclusion complexes to improve bioavailability .
  • Structural Modification: Introduce hydrophilic groups (e.g., sulfonate at non-critical positions) without disrupting bioactive moieties .
  • Analytical Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.